Intestinal Transport Rate vs. Arginine
In a direct head-to-head comparison using Caco-2 human colorectal adenocarcinoma monolayers as an in vitro intestinal barrier model, indospicine exhibited a 2-fold higher transport rate than its natural congener L-arginine [1]. The study employed three human cell lines (Caco-2, HT29-MTX-E12, and HepG2) to assess both cytotoxicity and transepithelial flux, with the transport differential quantified across a 21-day differentiated Caco-2 monolayer system [1]. This difference is mechanistically significant because it demonstrates that the amidino-for-guanidino substitution not only alters target engagement but also fundamentally changes the compound's pharmacokinetic handling at biological barriers [1].
| Evidence Dimension | In vitro transepithelial transport rate across human intestinal barrier model |
|---|---|
| Target Compound Data | 2-fold higher than arginine (indospicine transport rate; absolute Papp values provided in full text) |
| Comparator Or Baseline | L-Arginine (baseline transport rate set as reference; Papp in same Caco-2 system) |
| Quantified Difference | 2-fold higher transport rate for indospicine relative to arginine |
| Conditions | Caco-2 human colorectal adenocarcinoma cell monolayers; 21-day differentiation; apical-to-basolateral transport measured via UPLC–MS/MS quantification |
Why This Matters
Higher intestinal permeability directly translates to greater systemic bioavailability risk in in vivo models; researchers studying indospicine toxicity or arginine deprivation strategies cannot substitute arginine or canavanine and expect equivalent tissue exposure kinetics.
- [1] Sultan, S.; Giles, C.; Netzel, G.; Osborne, S.A.; Netzel, M.E.; Fletcher, M.T. Indospicine cytotoxicity and transport in human cell lines. Food Chem. 2018, 267, 119–123. View Source
